![molecular formula C18H17NO B12610755 N-[2-(Cyclopent-2-en-1-yl)phenyl]benzamide CAS No. 649558-96-3](/img/structure/B12610755.png)
N-[2-(Cyclopent-2-en-1-yl)phenyl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(Cyclopent-2-en-1-yl)phenyl]benzamide is a compound of interest in the field of organic chemistry due to its unique structural features and potential applications. This compound consists of a benzamide core with a phenyl ring substituted at the 2-position with a cyclopent-2-en-1-yl group. The presence of both aromatic and alicyclic components in its structure makes it a versatile molecule for various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(Cyclopent-2-en-1-yl)phenyl]benzamide typically involves the reaction of 2-(cyclopent-2-en-1-yl)aniline with benzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
- Dissolve 2-(cyclopent-2-en-1-yl)aniline in an appropriate solvent like dichloromethane.
- Add triethylamine to the solution to act as a base.
- Slowly add benzoyl chloride to the reaction mixture while maintaining the temperature at around 0-5°C.
- Stir the reaction mixture for several hours at room temperature.
- After completion, the reaction mixture is washed with water and the organic layer is separated.
- The organic layer is dried over anhydrous sodium sulfate and the solvent is evaporated to obtain the crude product.
- The crude product is purified by recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, solvent, and reaction time can further improve the scalability of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
N-[2-(Cyclopent-2-en-1-yl)phenyl]benzamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The aromatic ring in the compound can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of nitro, sulfonyl, or halogenated derivatives.
Aplicaciones Científicas De Investigación
N-[2-(Cyclopent-2-en-1-yl)phenyl]benzamide has several scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of various heterocyclic compounds and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of specialty chemicals.
Mecanismo De Acción
The mechanism of action of N-[2-(Cyclopent-2-en-1-yl)phenyl]benzamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The presence of the cyclopent-2-en-1-yl group can influence the compound’s binding affinity and specificity towards its targets. Additionally, the benzamide core can participate in hydrogen bonding and hydrophobic interactions, further contributing to its mechanism of action.
Comparación Con Compuestos Similares
N-[2-(Cyclopent-2-en-1-yl)phenyl]benzamide can be compared with similar compounds such as:
N-[2-(Cyclopent-1-en-1-yl)phenyl]benzamide: Similar structure but with a different position of the double bond in the cyclopentyl ring.
N-[2-(Cyclohex-2-en-1-yl)phenyl]benzamide: Similar structure but with a cyclohexyl ring instead of a cyclopentyl ring.
N-[2-(Cycloprop-2-en-1-yl)phenyl]benzamide: Similar structure but with a cyclopropyl ring instead of a cyclopentyl ring.
The uniqueness of this compound lies in its specific structural arrangement, which can influence its reactivity and applications in various fields.
Propiedades
Número CAS |
649558-96-3 |
|---|---|
Fórmula molecular |
C18H17NO |
Peso molecular |
263.3 g/mol |
Nombre IUPAC |
N-(2-cyclopent-2-en-1-ylphenyl)benzamide |
InChI |
InChI=1S/C18H17NO/c20-18(15-10-2-1-3-11-15)19-17-13-7-6-12-16(17)14-8-4-5-9-14/h1-4,6-8,10-14H,5,9H2,(H,19,20) |
Clave InChI |
DZQHBOQWLJKANX-UHFFFAOYSA-N |
SMILES canónico |
C1CC(C=C1)C2=CC=CC=C2NC(=O)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(2-{[6-(3,5-Difluorophenyl)pyridin-3-yl]oxy}ethyl)pyrrolidine-2,5-dione](/img/structure/B12610672.png)

![5-Methyl-10,11-dihydro-5H-cyclohepta[c]quinoline-6,9-dione](/img/structure/B12610675.png)
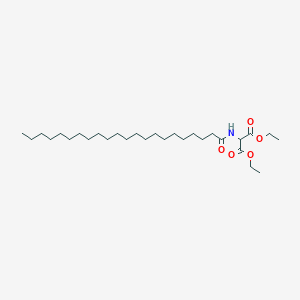
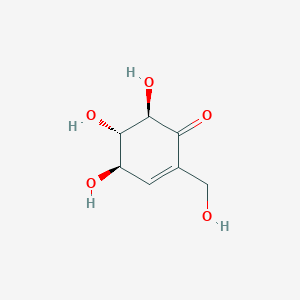
![1-Chloro-3-{[(thiiran-2-yl)methyl]disulfanyl}propan-2-ol](/img/structure/B12610685.png)

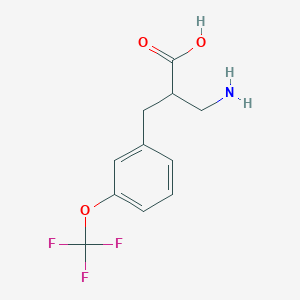
![3-(9-Chloro-1-oxo-1,2-dihydrobenzo[h]isoquinolin-4-yl)benzonitrile](/img/structure/B12610700.png)
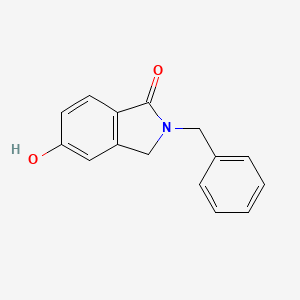
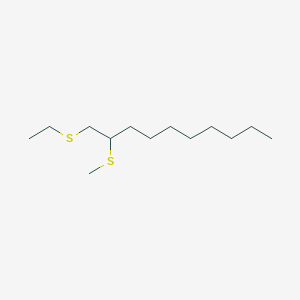
![2-Butanone, 4-(4-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)](/img/structure/B12610712.png)
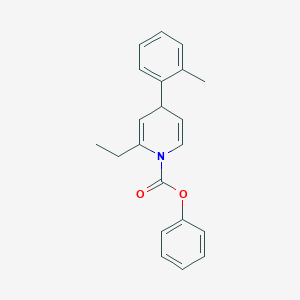
![Ethyl 4-({2-[(pyridin-3-yl)oxy]hexyl}oxy)benzoate](/img/structure/B12610746.png)
